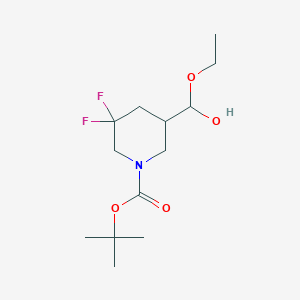

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

CAS No.: 1379811-97-8

Cat. No.: VC2721059

Molecular Formula: C13H23F2NO4

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379811-97-8 |

|---|---|

| Molecular Formula | C13H23F2NO4 |

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 |

| Standard InChI Key | FVSFYIORVMUYCT-UHFFFAOYSA-N |

| SMILES | CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O |

| Canonical SMILES | CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O |

Introduction

Chemical Identity and Properties

Basic Identification

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is identified by the CAS number 1379811-97-8 and possesses distinct chemical identifiers as presented in Table 1 .

Table 1: Chemical Identifiers of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

| Parameter | Value |

|---|---|

| CAS Number | 1379811-97-8 |

| Molecular Formula | C13H23F2NO4 |

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 |

| Standard InChIKey | FVSFYIORVMUYCT-UHFFFAOYSA-N |

| SMILES | CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O |

Structural Characteristics

The compound belongs to the piperidine family and features several key structural elements that contribute to its chemical behavior and potential applications:

-

A piperidine ring as the core structure

-

Two fluorine atoms at the 3-position (gem-difluoro group)

-

An ethoxy(hydroxy)methyl substituent at the 5-position

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

This combination of functional groups makes it particularly useful as an intermediate in organic synthesis. The presence of the difluoro group enhances the metabolic stability and can potentially modify the acidity of adjacent carbon atoms, while the tert-butoxycarbonyl group serves as a protective group for the nitrogen in the piperidine ring.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate influence its behavior in chemical reactions and its potential applications. Table 2 summarizes these properties .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in literature |

| Flashpoint | 142.8±27.9 °C |

| Boiling Point | 312.6±42.0 °C at 760 mmHg |

| Polarizability | 27.5±0.5 10-24cm3 |

| Density | 1.2±0.1 g/cm3 |

| Vapor Pressure | 0.0±1.5 mmHg at 25°C |

| Solubility | Not specified in literature |

Synthesis and Preparation Methods

Industrial Production Considerations

For larger scale production, the synthetic route may be optimized to improve yield and reduce waste. Flow chemistry techniques may be employed for better control over reaction conditions, especially for the fluorination steps which can be particularly challenging.

The industrial production would likely require specialized equipment for handling fluorinating agents, which are often highly reactive and potentially hazardous. Strict safety protocols would be necessary for commercial-scale synthesis.

Chemical Reactivity and Transformations

Common Reactions

Based on the compound's structure, several common reactions can be anticipated:

-

Oxidation of the hydroxyl group to form a carbonyl compound

-

Deprotection of the Boc group to expose the piperidine nitrogen

-

Substitution of the ethoxy group with other nucleophiles

-

Formation of esters or ethers through the hydroxyl group

These transformations can be used to create libraries of related compounds for structure-activity relationship studies in drug discovery programs.

Applications in Research

Chemical Research Applications

The compound finds applications in various areas of chemical research:

-

As a building block for the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals

-

In the development of novel functional materials

-

As an intermediate in various chemical processes

-

For studying the effects of fluorine substitution on molecular properties and reactivity

The presence of the difluoro group makes this compound particularly interesting for medicinal chemistry applications where metabolic stability is important.

Biological and Medicinal Research

In biological and medicinal research, tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate and related compounds may serve as:

-

Precursors for biologically active molecules

-

Tools for studying enzyme-substrate interactions

-

Starting materials for potential therapeutic agents, particularly in neurological disorders and other diseases

-

Components in the development of fluorinated pharmaceuticals

The compound's potential biological activity may involve interactions with specific enzymes or receptors, though detailed studies on its pharmacological properties appear limited in the current literature.

Comparison with Related Compounds

Structural Analogues

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate can be compared with several structurally similar compounds to understand the impact of specific functional groups on chemical and biological properties.

Table 3: Comparison with Structurally Related Compounds

Structure-Activity Relationships

The specific structure of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate contributes to its unique properties:

Future Research Perspectives

Emerging Applications

As research in fluorine chemistry advances, compounds like tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate may find new applications in:

-

Development of novel PET imaging agents where fluorine atoms are essential

-

Creation of materials with unique properties such as water-repellency or thermal stability

-

Design of enzyme inhibitors where the fluorine atoms can enhance binding affinity and selectivity

-

Exploration of asymmetric synthesis methods using this compound as a chiral building block

These emerging applications highlight the ongoing importance of fluorinated compounds in contemporary chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume